molecular formula C38H46N4O10S2 B11537872 N,N'-hexane-1,6-diylbis{2-[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetamide} (non-preferred name)

N,N'-hexane-1,6-diylbis{2-[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetamide} (non-preferred name)

Cat. No.: B11537872
M. Wt: 782.9 g/mol
InChI Key: LFDOQUHKSZLWEE-UHFFFAOYSA-N
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Description

2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(6-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}HEXYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and sulfonamido linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(6-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}HEXYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then further reacted with other reagents to introduce the acetyl and hexyl groups, followed by additional steps to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(6-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}HEXYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamido groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamido groups can produce amines.

Scientific Research Applications

2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(6-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}HEXYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(6-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}HEXYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenylacetic Acid: Shares the methoxy groups but lacks the sulfonamido linkages.

    2,5-Dimethoxyphenethylamine: Similar aromatic structure but different functional groups.

Uniqueness

2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(6-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}HEXYL)ACETAMIDE is unique due to its combination of methoxy groups and sulfonamido linkages, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

Molecular Formula

C38H46N4O10S2

Molecular Weight

782.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-[6-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]hexyl]acetamide

InChI

InChI=1S/C38H46N4O10S2/c1-49-29-19-21-35(51-3)33(25-29)41(53(45,46)31-15-9-7-10-16-31)27-37(43)39-23-13-5-6-14-24-40-38(44)28-42(54(47,48)32-17-11-8-12-18-32)34-26-30(50-2)20-22-36(34)52-4/h7-12,15-22,25-26H,5-6,13-14,23-24,27-28H2,1-4H3,(H,39,43)(H,40,44)

InChI Key

LFDOQUHKSZLWEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NCCCCCCNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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